molecular formula C13H14N2O2 B11875232 3-Acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one CAS No. 54756-14-8

3-Acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one

Cat. No.: B11875232
CAS No.: 54756-14-8
M. Wt: 230.26 g/mol
InChI Key: GGPCDDJOOIYNJG-UHFFFAOYSA-N
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Description

3-Acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one is a synthetic organic compound belonging to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Selection of appropriate starting materials such as 1-ethyl-7-methyl-1,8-naphthyridine.

    Acetylation: Introduction of the acetyl group at the 3-position using acetyl chloride or acetic anhydride in the presence of a catalyst like aluminum chloride.

    Purification: The product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:

    Batch or Continuous Flow Reactors: To ensure consistent production.

    Catalysts and Solvents: Use of efficient catalysts and solvents to enhance reaction rates and selectivity.

    Quality Control: Implementation of stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the acetyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at different positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride, palladium on carbon.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted naphthyridines depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one would depend on its specific biological activity. Generally, it might involve:

    Molecular Targets: Interaction with enzymes, receptors, or DNA.

    Pathways: Modulation of biochemical pathways related to its biological effects, such as inhibition of enzyme activity or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: The parent compound with a similar core structure.

    3-Acetyl-1-ethyl-1,8-naphthyridin-4(1H)-one: A closely related compound with slight structural differences.

Uniqueness

3-Acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other naphthyridine derivatives.

Properties

CAS No.

54756-14-8

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-acetyl-1-ethyl-7-methyl-1,8-naphthyridin-4-one

InChI

InChI=1S/C13H14N2O2/c1-4-15-7-11(9(3)16)12(17)10-6-5-8(2)14-13(10)15/h5-7H,4H2,1-3H3

InChI Key

GGPCDDJOOIYNJG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)C

Origin of Product

United States

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